3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride, also known as MPACX, is a chemical compound that has drawn significant attention in various fields of research and industries due to its unique physical and chemical properties. The CAS Number for this compound is 1185301-01-2 .
Molecular Structure Analysis
The molecular formula of this compound is C12H17ClN2O3 . The InChI code is 1S/C13H18N2O3.ClH/c1-10-7-12(4-5-13(10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 272.73 g/mol. More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Pyrrolidines, including derivatives similar to "3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride," are pivotal in the synthesis of complex organic molecules due to their biological and chemical significance. For instance, the study of pyrrolidine synthesis through [3+2] cycloaddition reactions underlines the importance of pyrrolidines in medicinal chemistry and industrial applications, such as agrochemicals and dyes (Żmigrodzka et al., 2022).
Material Science and Engineering
The research into novel pyridine-containing diamine monomers for the synthesis of polyimides showcases the utility of nitrophenoxymethyl pyrrolidine derivatives in developing new materials with high thermal stability, mechanical strength, and low water uptake. These materials are of significant interest for their potential applications in aerospace, electronics, and coatings (Yan et al., 2011).
Catalysis and Organic Reactions
The role of pyrrolidine derivatives in catalyzing regioselective and diastereoselective reactions highlights their potential in green chemistry. For example, pyrrolidine-catalyzed aldol reactions in water present an environmentally friendly approach to synthesizing β-hydroxyketones, demonstrating the catalytic versatility of pyrrolidines (Mahajan & Chimni, 2007).
Molecular Sensors and Imaging
Compounds related to "3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride" have been studied for their applications in molecular sensing. A luminescent iridium(iii) complex incorporating a nitrophenoxy moiety has been designed for highly selective sensing of hypochlorous acid, which is vital for bioimaging applications. This research underscores the potential of pyrrolidine derivatives in developing novel sensors for biological and environmental monitoring (Lu & Nabeshima, 2014).
Safety and Hazards
properties
IUPAC Name |
3-[(3-methyl-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-6-11(2-3-12(9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHXKZUXPGVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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